molecular formula C10H14BNO3 B1456115 2-(Cyclopentyloxy)pyridine-3-boronic acid CAS No. 1621416-46-3

2-(Cyclopentyloxy)pyridine-3-boronic acid

Cat. No. B1456115
M. Wt: 207.04 g/mol
InChI Key: LDRWZRPZLPORCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Cyclopentyloxy)pyridine-3-boronic acid, or CPPA, is a versatile and important chemical compound used in a variety of scientific research applications. It is a colorless, crystalline solid that is soluble in water and other polar solvents. CPPA has been used in the synthesis of a wide range of compounds, including chiral compounds, and has a wide range of applications in organic synthesis, medicinal chemistry, and materials science.

Scientific Research Applications

  • Scientific Field: Sensing Applications

    • Boronic acids, including pyridinyl boronic acids, are increasingly utilized in diverse areas of research . They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications . These applications can be homogeneous assays or heterogeneous detection .
    • The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .
    • The sensing applications can be at the interface of the sensing material or within the bulk sample .
  • Scientific Field: Synthetic Receptors

    • During 2013, the established area of synthetic receptors for low molecular compounds was further developed, in particular, some novel detection methodologies were introduced .
    • An area of particular growth was the interaction of boronic acids with proteins, their manipulation, and cell labeling .
    • Boronic acids were also used for electrophoresis of glycated molecules . They were also employed as building materials for microparticles for analytical methods and in polymers for the controlled release of insulin .
  • Scientific Field: Biochemical Tools

    • Boronic acids are used as biochemical tools for various purposes, including the interference in signaling pathways, enzyme inhibition, and cell delivery systems .
    • An overview of organoborons and boronic acid-functionalized materials demonstrates their crucial role in carbohydrate chemistry and glycobiology, especially the areas of analysis, separation, protection, and activation .
  • Scientific Field: Suzuki–Miyaura Coupling

    • Boron reagents, including pyridinyl boronic acids, are used in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
    • The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
    • A variety of such reagents have been developed for the process, with properties that have been tailored for application under specific Suzuki–Miyaura coupling conditions .
  • Scientific Field: Phosphine-free Suzuki-Miyaura Cross-Coupling Reactions

    • 3-Pyridinylboronic acid can be used as a reagent for phosphine-free Suzuki-Miyaura cross-coupling reactions .
    • This application involves regioselective Suzuki-Miyaura coupling and tandem palladium-catalyzed intramolecular aminocarbonylation and annulation .
  • Scientific Field: N-Arylation

    • Pyridinylboronic acids can also be used for N-arylation using copper acetylacetonate catalyst .
  • Scientific Field: Organic Synthesis

    • Boronic acids, including pyridinyl boronic acids, are used in organic synthesis . They are used as reagents in various organic reactions due to their ability to form stable boronate esters with suitable partners .
    • The boronate esters can then be used in subsequent reactions, such as coupling reactions .
  • Scientific Field: Drug Discovery

    • Boronic acids have found applications in drug discovery . They are used as bioisosteres for carboxylic acids and phosphates .
    • They have been incorporated into a number of drugs, including bortezomib, a proteasome inhibitor used in the treatment of multiple myeloma .
  • Scientific Field: Material Science

    • Boronic acids are used in material science . They are used in the preparation of boron-containing polymers .
    • These polymers have unique properties and find applications in various areas, including optoelectronics and sensing .

Safety And Hazards

  • Hazard Information : Consult Material Safety Data Sheets (MSDS) for specific safety details .

properties

IUPAC Name

(2-cyclopentyloxypyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BNO3/c13-11(14)9-6-3-7-12-10(9)15-8-4-1-2-5-8/h3,6-8,13-14H,1-2,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDRWZRPZLPORCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(N=CC=C1)OC2CCCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Cyclopentyloxy)pyridine-3-boronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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